molecular formula C17H21IN2SSe B13816785 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide CAS No. 33609-19-7

3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide

Cat. No.: B13816785
CAS No.: 33609-19-7
M. Wt: 491.3 g/mol
InChI Key: VRVUZOUVSBQDFR-UHFFFAOYSA-M
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Description

3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound contains selenium and iodine atoms, which contribute to its distinctive chemical behavior and reactivity.

Properties

CAS No.

33609-19-7

Molecular Formula

C17H21IN2SSe

Molecular Weight

491.3 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazolidine;iodide

InChI

InChI=1S/C17H21N2SSe.HI/c1-3-18-12-13-20-16(18)10-7-11-17-19(4-2)14-8-5-6-9-15(14)21-17;/h5-11H,3-4,12-13H2,1-2H3;1H/q+1;/p-1

InChI Key

VRVUZOUVSBQDFR-UHFFFAOYSA-M

Isomeric SMILES

CCN\1CCS/C1=C\C=C\C2=[N+](C3=CC=CC=C3[Se]2)CC.[I-]

Canonical SMILES

CCN1CCSC1=CC=CC2=[N+](C3=CC=CC=C3[Se]2)CC.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide typically involves multi-step organic reactions. The process begins with the preparation of the benzoselenazole core, followed by the introduction of the thiazolidine moiety and the final iodination step. Common reagents used in these reactions include selenium dioxide, ethylamine, and iodine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, distillation, and crystallization are employed to isolate and purify the final product. The use of advanced analytical methods, such as high-performance liquid chromatography, ensures the quality control of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The iodine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Selenide derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved include oxidative stress modulation and inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzothiazolium iodide
  • 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoxazolium iodide

Uniqueness

The presence of selenium in 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide distinguishes it from similar compounds containing sulfur or oxygen. This unique element imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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